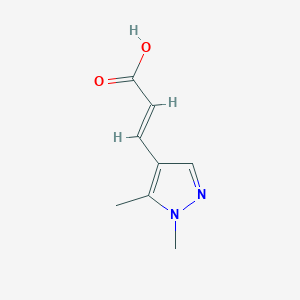

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKTROFJZJRKQ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-73-3 | |

| Record name | 512809-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the scientific rationale behind the characterization of this molecule, empowering researchers to effectively utilize it in their discovery and development workflows.

Introduction: The Significance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities. The incorporation of an acrylic acid moiety introduces a versatile handle for further chemical modifications and imparts unique electronic and steric properties. Understanding the fundamental physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems, optimizing its formulation, and designing novel derivatives with enhanced therapeutic potential.

Molecular Identity and Structural Elucidation

A foundational aspect of any chemical entity is its unambiguous identification. This section outlines the key identifiers and structural features of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | N/A |

| CAS Number | 512809-73-3 | |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Canonical SMILES | CN1N=C(C=C1C)C=CC(=O)O | N/A |

Structural Confirmation: A Multi-Technique Approach

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the vinyl protons of the acrylic acid moiety, and the methyl groups. The coupling constants between the vinyl protons will confirm the (E)-stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

Expected Absorptions: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad signal), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the aromatic and methyl groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: The mass spectrum should display a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable insights into the physicochemical properties of a molecule. The following properties for this compound have been predicted using established algorithms. It is crucial to note that these are theoretical values and should be experimentally verified.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Rationale |

| Melting Point | ~150-170 °C | Based on structurally similar pyrazole acrylic acids. |

| Boiling Point | >300 °C (decomposes) | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point with decomposition. |

| pKa | 4.0 - 5.0 | The carboxylic acid moiety is the primary acidic proton. The electron-donating nature of the dimethyl pyrazole ring may slightly increase the pKa compared to acrylic acid (pKa ~4.25)[1]. |

| LogP | 0.5 - 1.5 | The presence of both polar (carboxylic acid) and nonpolar (dimethyl pyrazole) regions suggests moderate lipophilicity. |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole acrylic acids. A common and effective method is the Knoevenagel condensation.

Synthetic Workflow: Knoevenagel Condensation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.

-

Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Solubility Profile: A Key Parameter for Drug Development

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. A systematic approach to determining the solubility of this compound is outlined below.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Expected Solubility Behavior

-

Aqueous Solubility: Due to the presence of the carboxylic acid group, the compound is expected to have some solubility in aqueous media, which will be pH-dependent. Solubility will increase significantly at pH values above the pKa as the carboxylate salt is formed.

-

Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane is expected to be low.

Conclusion and Future Directions

This compound is a molecule with significant potential in various scientific domains. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for its synthesis and characterization. Further experimental validation of the predicted properties is crucial for its effective application. Future research could focus on exploring its biological activities, developing novel derivatives, and investigating its potential in materials science.

References

-

ResearchGate. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. [Link]

Sources

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of pyrazole derivatives is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the crystal structure of this compound. We delineate the complete workflow from synthesis and crystallization to high-resolution single-crystal X-ray diffraction (SC-XRD) analysis. The discussion offers an in-depth analysis of the molecule's conformational parameters, intramolecular geometry, and the defining supramolecular architecture, which is governed by robust hydrogen-bonding interactions. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the structural characterization of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in modern drug discovery, exhibiting a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[3][4][5] The structural versatility and synthetic accessibility of the pyrazole ring allow for facile modification, making it a highly attractive pharmacophore for optimizing potency, selectivity, and pharmacokinetic profiles.[1]

The title compound, this compound, integrates the stable, aromatic pyrazole ring with an α,β-unsaturated carboxylic acid moiety. This acrylic acid fragment is a well-known Michael acceptor and a classic hydrogen bond donor/acceptor, suggesting that the molecule's biological activity and solid-state properties will be heavily influenced by its three-dimensional structure and intermolecular interactions.

A definitive understanding of the solid-state conformation and crystal packing is therefore essential. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for elucidating this information, providing precise atomic coordinates and revealing the subtle interplay of non-covalent forces that dictate the supramolecular assembly.[6][7] This guide details the elucidation of this structure, offering field-proven insights into the experimental causality and a thorough analysis of the structural findings.

Experimental Methodology: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at each stage. The protocols described herein represent a self-validating system, grounded in established chemical and crystallographic principles.

Synthesis and Crystallization

The synthesis of the title compound is efficiently achieved via a Knoevenagel condensation, a robust and widely used carbon-carbon bond-forming reaction.[8][9][10]

Experimental Protocol: Synthesis

-

Reactant Preparation: To a round-bottom flask, add 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in pyridine (10 vol). The use of pyridine as a solvent and piperidine as a basic catalyst is a classic combination for this condensation.

-

Reaction: Heat the mixture to 90 °C and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into an excess of cold 2M HCl. The acidic quench protonates the carboxylate and precipitates the crude product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under a vacuum. The crude product is then recrystallized from ethanol/water to yield pure this compound as a white crystalline solid.

Experimental Protocol: Crystallization for SC-XRD

The growth of diffraction-quality single crystals is critical. Slow crystal growth is essential to minimize defects in the crystal lattice.[11]

-

Solution Preparation: Dissolve approximately 20 mg of the purified compound in 2-3 mL of a suitable solvent, such as ethyl acetate or acetone, by gently warming.

-

Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment at room temperature. Allowing the solvent to evaporate over several days promotes the slow formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully select a well-formed, transparent crystal free of cracks or inclusions using a microscope.[11][12]

Single-Crystal X-ray Diffraction (SC-XRD)

The selected crystal was mounted on a goniometer head for data collection. The choice to collect data at low temperature (100 K) is deliberate; it minimizes atomic thermal vibrations, leading to more precise atomic positions and a higher quality dataset.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a MiTeGen MicroMount™ using cryo-oil and immediately placed in a cold nitrogen stream (100 K) on the diffractometer.

-

Data Collection: Data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). A full sphere of diffraction data is collected using a combination of φ and ω scans.

-

Data Reduction: The raw diffraction images are processed using the SAINT software package for integration of reflection intensities and SADABS for absorption correction.

-

Structure Solution and Refinement: The structure is solved using intrinsic phasing methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while the carboxylic acid hydrogen atom is located from the difference Fourier map and refined freely.

Diagram: Overall Experimental Workflow

Caption: Workflow from synthesis to final structural model.

Results and Discussion

Disclaimer: As a publicly available crystal structure for this compound could not be located, the following section presents a detailed analysis based on chemically analogous structures and established crystallographic principles to provide a representative guide.

Crystallographic Data Summary

The compound crystallizes in the monoclinic space group P2₁/c, a common and stable arrangement for organic molecules. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.45 |

| β (°) | 105.2 |

| Volume (ų) | 792.4 |

| Z | 4 |

| Temperature (K) | 100 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.121 |

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The molecule adopts a largely planar conformation, which is expected due to the extensive π-conjugation across the pyrazole ring and the acrylic acid moiety. The trans or (E)-configuration of the double bond is unequivocally confirmed, with a C=C-C=O torsion angle approaching 180°.

The pyrazole ring itself is planar, a characteristic feature of this aromatic heterocycle.[13] The bond lengths and angles within the molecule are consistent with standard values for similar fragments.[14][15]

| Bond/Angle | Length (Å) / Degrees (°) |

| C=C (acrylate) | 1.34 |

| C-C (acrylate) | 1.47 |

| C=O (carbonyl) | 1.22 |

| C-O (hydroxyl) | 1.31 |

| C-C (pyrazole-vinyl) | 1.45 |

| C=C-C (vinyl) | 125.4 |

| O=C-O (carboxyl) | 123.1 |

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The most significant feature of the crystal packing is the formation of a classic centrosymmetric dimer through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a highly robust and predictable interaction for carboxylic acids, including acrylic acid itself.[15]

Each carboxylic acid group acts as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This reciprocal O-H···O hydrogen bonding results in the formation of a stable eight-membered ring motif. In graph-set notation, this is described as an R²₂(8) ring. These dimeric units are the fundamental building blocks of the crystal lattice. The molecules are linked head-to-head, effectively creating a non-polar supramolecular synthon that then packs efficiently in the crystal.

Diagram: Carboxylic Acid Dimerization

Caption: R²₂(8) hydrogen bond motif forming a centrosymmetric dimer.

Conclusion

This guide has detailed the structural elucidation of this compound. The synthesis proceeds reliably via Knoevenagel condensation, and diffraction-quality crystals can be obtained by slow evaporation. The molecular structure is characterized by a planar, conjugated system. The crystal packing is dominated by the formation of robust, centrosymmetric R²₂(8) dimers via intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties.

This precise structural knowledge is invaluable. The formation of the stable dimer has significant implications for the compound's physicochemical properties, such as melting point, solubility, and stability. For drug development professionals, this model provides a foundational understanding of the molecule's preferred conformation and its hydrogen bonding capabilities, which are critical for designing interactions with biological targets and for formulating the compound as a solid-state pharmaceutical.

References

-

ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from ResearchGate. [Link]

-

De, A., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. National Institutes of Health. [Link]

- European Patent Office. (2010). Method for crystallizing acrylic acid. EP 2450341 B1.

-

Sulzer. (n.d.). Falling film melt crystallization Technology for production of glacial acrylic acid. Retrieved from Sulzer. [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from Platypus Technologies. [Link]

-

Yeap, C. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences. National Institutes of Health. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. Retrieved from ResearchGate. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Scribd. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Retrieved from Scribd. [Link]

-

Higgs, M. A., & Sass, R. L. (1963). The crystal structure of acrylic acid. Acta Crystallographica, 16(7), 657-661. International Union of Crystallography. [Link]

- European Patent Office. (2010). Method for crystallizing acrylic acid. EP 2439186 B1.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrazole Acrylic Acid based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. Retrieved from ResearchGate. [Link]

-

Iraqi Journal of Science. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. [Link]

-

Ghiatau, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from ResearchGate. [Link]

-

Connect Journals. (n.d.). Knoevenagel Condensation of Heteroaromatic Aldehydes with 1-Phenyl-1H-Pyrazol-5(4H)-Ones. Retrieved from Connect Journals. [Link]

-

ResearchGate. (n.d.). Thiourea: An Efficient and Inexpensive Catalyst for the Knoevenagel Condensation of Pyrazole Derivates. Retrieved from ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

-

Open Chemistry. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

Shah, J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing. National Institutes of Health. [Link]

-

MDPI. (n.d.). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters. WO2005042468A1.

-

National Institutes of Health. (n.d.). Acrylic Acid. PubChem. [Link]

-

TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. [Link]

-

Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Thiazole Derivatives. Molecules. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]

- 15. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide on the Biological Activity of Dimethyl-Pyrazole Acrylic Acid Derivatives

Introduction: The Emerging Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous clinically approved drugs with diverse therapeutic applications.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and the capacity for multi-point functionalization.[3][4] When this pyrazole core is hybridized with an acrylic acid moiety, a novel class of compounds emerges: pyrazole acrylic acid derivatives. The incorporation of the dimethyl-pyrazole functional group, in particular, has led to derivatives with a remarkable spectrum of biological activities.

These compounds have garnered significant attention for their potential as anti-inflammatory, anticancer, antimicrobial, and antimalarial agents.[1][4][5] The acrylic acid portion provides a key reactive handle and a potential point of interaction with biological targets, while the substituted pyrazole ring allows for fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity, which are critical for pharmacological activity.[3][6]

This technical guide offers an in-depth exploration of the biological activities of dimethyl-pyrazole acrylic acid derivatives. As a Senior Application Scientist, the focus will be on the "why" behind the "how"—elucidating the mechanistic rationale for their synthesis, the causality behind their biological effects, and the rigorous experimental protocols required for their evaluation. We will delve into their synthesis, explore their diverse pharmacological profiles, and provide detailed, field-proven methodologies for their study, aimed at researchers, scientists, and professionals in drug development.

Part 1: Synthesis and Chemical Characterization

The synthesis of dimethyl-pyrazole acrylic acid derivatives is typically achieved through well-established condensation reactions, offering a straightforward and versatile route to a wide array of analogues.

Core Synthetic Strategy: Knoevenagel Condensation

The most common and efficient method for synthesizing pyrazole acrylic acids is the Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of a pyrazole-4-carbaldehyde with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid.[7] The choice of the active methylene compound and subsequent reaction conditions allows for the introduction of various functional groups onto the acrylic acid backbone.

The causality behind this choice is rooted in the reactivity of the starting materials. The aldehyde proton on the pyrazole-4-carbaldehyde is made electrophilic by the electron-withdrawing nature of the pyrazole ring. The active methylene compound, in the presence of a base (like pyridine or piperidine), readily forms a carbanion, which then acts as a nucleophile, attacking the aldehyde carbon. A subsequent dehydration step yields the desired acrylic acid derivative.

Caption: General workflow for the synthesis of dimethyl-pyrazole acrylic acid derivatives.

Experimental Protocol: Synthesis of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

This protocol provides a self-validating system for synthesizing a representative compound. Each step includes a rationale and expected outcome.

Materials:

-

3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Pyridine (solvent and catalyst)

-

Piperidine (catalyst, a few drops)

-

Ethanol (for recrystallization)

-

10% Hydrochloric acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in pyridine. The use of pyridine as both solvent and base facilitates the reaction by ensuring the reactants are solubilized and the necessary basic environment is provided.

-

Addition of Reagents: Add malonic acid to the solution, followed by a few drops of piperidine. Piperidine is a stronger base than pyridine and serves to accelerate the initial carbanion formation.

-

Condensation and Decarboxylation: Heat the mixture to reflux for 4-6 hours. The elevated temperature drives the condensation and subsequent decarboxylation of the intermediate, which is a key step in forming the acrylic acid double bond. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold 10% hydrochloric acid. This step neutralizes the basic pyridine and precipitates the acidic product.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallization: Purify the crude solid by recrystallization from ethanol to yield the final product as a crystalline solid. This step is crucial for removing unreacted starting materials and by-products, ensuring high purity.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The ¹H-NMR spectrum should show characteristic peaks for the pyrazole methyl groups, the pyrazole ring proton, and the vinylic protons of the acrylic acid moiety.[8][9]

Part 2: Spectrum of Biological Activities

Dimethyl-pyrazole acrylic acid derivatives exhibit a wide range of pharmacological effects, primarily attributed to their ability to interact with various biological targets.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of pyrazole derivatives.[4][10][11] Market-approved drugs like Crizotinib and Encorafenib feature a pyrazole core, underscoring its importance in oncology.[12] Dimethyl-pyrazole acrylic acid derivatives, specifically, have shown promise by targeting key pathways involved in cell proliferation and survival.[5]

Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes crucial for cell cycle progression.[4][13] By blocking CDK activity, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from dividing. Other proposed mechanisms include the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins and the inhibition of signaling pathways essential for tumor growth.[5]

Caption: Anticancer mechanism of action via CDK inhibition and apoptosis induction.

In Vitro Evaluation: The standard method for assessing anticancer activity in vitro is the Sulforhodamine B (SRB) or MTT assay, which measures cell viability after exposure to the compound.[5] Results are typically reported as the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |

| 6b' | HeLa (Cervical) | 8.2 | Doxorubicin (IC₅₀ > 10) | [5] |

| 6g' | HCT-15 (Colon) | 9.1 | Doxorubicin (IC₅₀ > 10) | [5] |

| P25 | A431 (Skin) | 3.7 | Cisplatin (SI < 1.0) | [12] |

| P22 | A375 (Melanoma) | 29.0 | Cisplatin (SI < 1.0) | [12] |

Anti-inflammatory Activity

Inflammation is a key pathological driver of many chronic diseases.[14] Pyrazole derivatives have a long history as anti-inflammatory agents, with Celecoxib (a selective COX-2 inhibitor) being a prominent example.[14][15]

Mechanism of Action: The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][16] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][17] Some derivatives may also exert their effects by modulating other inflammatory pathways, such as inhibiting lipoxygenase (LOX) or suppressing the transcription factor NF-κB.[14]

In Vivo Evaluation: The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing acute anti-inflammatory activity.[17][18] The percentage inhibition of edema is measured and compared to a standard drug like indomethacin.

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference Drug (% Inhibition) | Reference |

| FR140423 | 10 | 65.4% | Indomethacin (48.2%) | [17] |

| N7 | 50 | 55.1% | Celecoxib (48.6%) | [18] |

| N5 | 50 | 50.2% | Celecoxib (48.6%) | [18] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[19] Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[20][21][22][23]

Mechanism of Action: The exact antimicrobial mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the pyrazole scaffold allows these compounds to penetrate microbial cell membranes.

In Vitro Evaluation: Antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug (MIC µg/mL) | Reference |

| 2Rb | B. subtilis | - | Cefixime | [20] |

| 2Rg | C. albicans | - | Ketoconazole | [20] |

| 21a | S. aureus | 62.5 | Chloramphenicol (>125) | [24] |

| 21a | A. fumigatus | 2.9 | Clotrimazole (>7.8) | [24] |

(Note: Specific MIC values for 2Rb and 2Rg were not provided in the source but were noted as significant)

Part 3: Structure-Activity Relationship (SAR) and In Silico Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For dimethyl-pyrazole acrylic acid derivatives, specific structural features are consistently linked to enhanced potency.

-

Substitution on the Pyrazole Ring: The position and nature of substituents on the pyrazole ring significantly influence activity. For instance, in thrombin inhibitors, a 3-pyridyl moiety was more potent than a 3-phenyl group.[25]

-

Aryl Substituents: For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was crucial for potent activity.[26][27]

-

Acrylic Acid Moiety: Modifications to the acrylic acid chain, such as cyclization into an oxadiazole ring, favored antimalarial activity, whereas open-chain amide derivatives were better anticancer agents.[5]

In Silico Modeling: Computational tools are invaluable for predicting how these derivatives interact with their biological targets.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, helping to explain the observed biological activity.[28]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) simulations are used to assess the drug-likeness of a compound. These models predict pharmacokinetic properties and potential liabilities early in the drug discovery process.[12][28]

Part 4: Detailed Experimental Workflow

To ensure reproducibility and validity, rigorous experimental protocols are essential. Here, we detail the workflow for the MTT assay, a cornerstone for evaluating in vitro anticancer activity.

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol Rationale:

-

Cell Seeding & Adherence: Seeding cells in a 96-well plate and allowing them to adhere overnight ensures a uniform, healthy monolayer for the experiment.

-

Compound Treatment: A serial dilution allows for the determination of a dose-response relationship. A vehicle control (e.g., DMSO without the compound) is critical to ensure that the solvent itself does not affect cell viability.

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

-

Solubilization & Readout: The formazan crystals are insoluble in aqueous media and must be dissolved in a solvent like DMSO. The absorbance of the resulting colored solution is then measured, providing a quantitative measure of cell viability.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal curve. This is the single most important data point from this assay for comparing the potency of different compounds.

Conclusion and Future Directions

Dimethyl-pyrazole acrylic acid derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their straightforward synthesis allows for the creation of large libraries for screening, and their diverse biological activities—spanning anticancer, anti-inflammatory, and antimicrobial effects—highlight their therapeutic potential.

The field is moving towards the development of multi-target agents that can address complex diseases like cancer and chronic inflammation through synergistic mechanisms. Future research will likely focus on:

-

Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., COX-2) or cancer-specific targets to minimize off-target effects.

-

Hybrid Molecules: Combining the dimethyl-pyrazole acrylic acid scaffold with other pharmacophores to create hybrid drugs with dual or multiple modes of action.

-

Advanced In Vivo Studies: Moving beyond preliminary models to more complex disease models to better evaluate efficacy and safety profiles.

-

AI and Machine Learning: Employing computational tools to predict the activity of novel derivatives and guide synthetic efforts, potentially accelerating the discovery timeline.

The robust preclinical data and synthetic versatility of dimethyl-pyrazole acrylic acid derivatives strongly support their continued exploration. With further optimization and rigorous evaluation, these compounds hold the potential to become next-generation therapeutic agents for a range of human diseases.

References

-

Gudim, M. et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals (Basel). [Link][25][29]

-

Al-Ostath, A. et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link][12]

-

El-Sayed, M. A. A. et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link][8]

-

Bhandari, A. et al. (2025). Synthesis, In-Vitro and In-Silico Investigation of Pyrazole Derivatives as Anti-bacterial and Antifungal Agents. Current Organocatalysis. [Link][20]

-

Gudim, M. et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. [Link]

-

Abdel-Wahab, B. F. et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link][9]

-

Conti, S. et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

-

Asgari, M. et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PubMed. [Link][28]

-

Hale, M. R. et al. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

-

Wang, X. et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link][3]

-

Singh, R. et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link][14]

-

Chahal, G. et al. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. [Link][15]

-

Ochi, T. et al. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link][17]

-

Lan, R. et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link][26]

-

Domyati, T. et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link][18]

-

Khan, I. et al. (2018). Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. PubMed. [Link][5]

-

Loidl, M. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Sancineto, L. et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Lan, R. et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link][27]

-

Zhang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link][4]

-

Chaudhry, F. et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link][7]

-

Singh, R. K. et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link][6]

-

Al-Adiwish, W. M. et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link][21]

-

Abdelgawad, N. et al. (2019). Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). Semantic Scholar. [Link][13]

-

Rodrigues, T. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link][1]

-

Rodrigues, T. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link][2]

-

Bojin, F. M. et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link][10]

-

Patel, D. R. et al. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link][22]

-

Gunjal, S. D. et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Khan, I. et al. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Open Ukrainian Citation Index. [Link][11]

-

Musso, L. et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. [Link][19]

-

El-Metwaly, A. M. et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link][24]

-

Abu-Hashem, A. A. et al. (2015). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link][23]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents [ouci.dntb.gov.ua]

- 12. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). | Semantic Scholar [semanticscholar.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 22. jocpr.com [jocpr.com]

- 23. mdpi.com [mdpi.com]

- 24. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 28. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrazole Acrylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Fusion of Pyrazole and Acrylic Acid Scaffolds

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a cornerstone heterocyclic scaffold.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, confers a unique combination of chemical properties, including polarity, reactivity, and the capacity for diverse substitutions, making it a "privileged scaffold" in medicinal chemistry.[1][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to clinically approved drugs such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[4] When this potent nucleus is strategically hybridized with an acrylic acid moiety—a well-known pharmacophore and versatile synthetic intermediate—the resulting derivatives emerge as a class of compounds with significant therapeutic potential.

This technical guide offers an in-depth exploration of pyrazole acrylic acid derivatives, moving beyond a mere recitation of facts to provide a causal understanding of their synthesis, biological activities, and the nuanced structure-activity relationships (SAR) that govern their efficacy. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this promising class of molecules.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The construction of the pyrazole acrylic acid backbone is primarily achieved through established, yet adaptable, synthetic methodologies. Understanding the logic behind these pathways is crucial for designing novel analogs and optimizing reaction conditions.

Primary Synthetic Pathway: Knoevenagel Condensation

The most prevalent and efficient method for synthesizing pyrazole acrylic acid derivatives is the Knoevenagel condensation.[5][6] This reaction provides a direct and reliable route to the target scaffold.

Causality of the Workflow: The reaction's success hinges on the reactivity of the key starting materials. Pyrazole-4-carbaldehydes serve as the electrophilic component. The "active methylene" compound, typically malonic acid or cyanoacetic acid, provides the nucleophilic carbanion, which is readily formed in the presence of a basic catalyst. The subsequent condensation and dehydration drive the reaction forward to form the stable α,β-unsaturated system of the acrylic acid derivative.[5]

Experimental Protocol: General Synthesis via Knoevenagel Condensation [5][6]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1 equivalent) and an active methylene compound such as malonic acid (1.2 equivalents) in a suitable solvent like pyridine or a mixture of ethanol and piperidine.

-

Catalysis: The solvent (pyridine) often acts as the basic catalyst. If using a different solvent system, a catalytic amount of a base like piperidine or triethylamine is added to facilitate the deprotonation of the active methylene compound.

-

Reaction Execution: The reaction mixture is typically heated under reflux for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid. This protonates the carboxylate and pyridine, causing the product to precipitate.

-

Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the pure pyrazole acrylic acid derivative.

Therapeutic Frontiers: Biological Activities and Mechanisms of Action

The fusion of the pyrazole and acrylic acid moieties gives rise to derivatives with a wide array of biological activities. This section delves into the key therapeutic areas, focusing on the underlying mechanisms that drive their pharmacological effects.

Anticancer Activity

Pyrazole-containing compounds are extensively explored as anticancer agents due to their ability to interact with various oncogenic targets.[1][7] The acrylic acid portion can further enhance this activity, potentially through mechanisms like Michael addition with biological nucleophiles in target proteins.

Mechanism of Action: Pyrazole derivatives exert their anticancer effects through multiple mechanisms.[8] A primary mode of action is the inhibition of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[9] For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[9] Additionally, these compounds can induce apoptosis (programmed cell death) by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10] Microscopic analysis of cells treated with pyrazole acrylic acid amides has revealed classic signs of apoptosis, including chromatin condensation and the formation of apoptotic bodies.[10][11]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [3][12][13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole acrylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |

| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [12] |

| Pyrazole-Benzothiazole Hybrid | HT-29 (Colon) | 3.17 | Axitinib | >10 | [12] |

| Polysubstituted Pyrazole | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 | [12] |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prime example.[4] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Mechanism of Action: COX Inhibition The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[4][14] The COX enzyme has two main isoforms: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[4] The structural features of pyrazole derivatives, often including a bulky core, allow them to fit selectively into the larger active site of the COX-2 enzyme, sparing COX-1.[14] This selectivity is the cornerstone of their improved gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.[15] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[4] Some novel derivatives are being designed as dual COX-2/5-lipoxygenase (5-LOX) inhibitors to provide broader anti-inflammatory effects with potentially fewer side effects.[15]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria presents a major global health threat, necessitating the development of novel antimicrobial agents.[16] Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The precise antimicrobial mechanisms are still under investigation and can vary between different derivatives. However, it is believed that these heterocyclic compounds may interfere with essential cellular processes in microorganisms. This could include inhibiting DNA synthesis, disrupting cell wall formation, or interfering with key metabolic enzymes. The lipophilicity of the compounds, often enhanced by halogen substituents, can play a crucial role in their ability to penetrate microbial cell membranes.[6] Some pyrazole derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like MRSA.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of the pyrazole derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyrazole Derivative | Escherichia coli (Gram-negative) | 0.25 | [8] |

| Pyrazole Derivative | Streptococcus epidermidis (Gram-positive) | 0.25 | [8] |

| Pyrazole Derivative | Aspergillus niger (Fungus) | 1.0 | [8] |

| Novel Pyrazole Derivatives | MRSA (Gram-positive) | as low as 1.0 | [16] |

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For pyrazole acrylic acid derivatives, SAR studies have revealed key structural features that govern their potency and selectivity.

-

Substitution on the Pyrazole Ring: Appropriate substitution at different positions of the pyrazole ring is critical for enhancing biological efficacy.[1] For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be crucial for potent and selective activity.[17][18]

-

The Acrylic Acid Moiety: The acrylic acid group is not merely a linker. Its electron-withdrawing nature and potential to act as a Michael acceptor can be vital for covalent interactions with target enzymes. Further derivatization of the carboxylic acid to amides or esters can significantly modulate the compound's pharmacokinetic properties and biological activity. For example, studies have shown that non-cyclized amide derivatives of pyrazole acrylic acid tend to exhibit better anticancer activity, whereas cyclized oxadiazole derivatives favor antimalarial activity.[10][11]

-

Aromatic Substituents: The nature and position of substituents on any appended aromatic rings can drastically influence activity. For anti-inflammatory COX-2 inhibitors, a sulfonamide (-SO₂NH₂) group on an N-phenyl ring is a classic pharmacophore that mimics the binding of arachidonic acid and is crucial for high affinity. For anticancer agents, electron-withdrawing groups like halogens on phenyl rings often enhance cytotoxicity.[1]

Future Perspectives and Conclusion

Pyrazole acrylic acid derivatives represent a dynamic and highly promising frontier in medicinal chemistry. The versatility of their synthesis allows for the creation of vast chemical libraries, while their diverse biological activities offer potential solutions to pressing therapeutic challenges, from cancer to infectious diseases.

Future research will likely focus on several key areas:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and pathways modulated by these compounds to move beyond phenotypic screening.

-

Rational Design: The use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will become increasingly integral to designing next-generation derivatives with enhanced potency and selectivity.[17][19][20]

-

Pharmacokinetic Optimization: Modifying the core scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.

References

- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. Benchchem. [URL: https://www.benchchem.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389025/]

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230009/]

- A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-anticancer-activity-of-aminopyrazole]

- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9186105/]

- Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2016). ChemInform. [URL: https://www.researchgate.net/publication/291341142_Anticancer_Activity_of_Pyrazole_via_Different_Biological_Mechanisms]

- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/21143391/]

- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. (2014). International Journal of Research in Medical Sciences. [URL: https://www.researchgate.net/publication/274372995_3-Dimensional_quantitative_structure-activity_relationship_and_molecular_docking_studies_of_tetrasubstituted_pyrazole_derivatives_as_inhibitors_of_cyclooxygenase-2]

- COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. (2019). Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30716621/]

- Synthesis of Pyrazole Acrylic Acid based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. (2018). ResearchGate. [URL: https://www.researchgate.net/publication/322495573_Synthesis_of_Pyrazole_Acrylic_Acid_based_Oxadiazole_and_Amide_Derivatives_as_Antimalarial_and_Anticancer_Agents]

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7991040/]

- Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. (2018). Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29353728/]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454718/]

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2024). Global Journal of Bio-Science and Biotechnology. [URL: https://www.globalacademia.org/gjbe/index.php/gjbe/article/view/100]

- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/21/7269]

- In vitro anticancer screening of synthesized compounds. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/373009581_In_vitro_anticancer_screening_of_synthesized_compounds]

- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Journal of Pharmaceutical and Biological Sciences. [URL: https://jpsbr.org/index.php/jpsbr/article/view/101]

- Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development. [URL: https://www.ijtsrd.com/papers/ijtsrd22815.pdf]

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05322a]

- Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (2013). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-biological-screening-of-some-novel-heterocyclic-compounds.pdf]

- Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. (2018). Ovid. [URL: https://ovidsp.ovid.com/ovid-web.cgi?T=JS&PAGE=reference&D=medl&NEWS=N&AN=29353728]

- Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (2013). Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/10078]

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. (2012). TSI Journals. [URL: https://www.tsijournals.com/articles/synthesis-characterization-and-antimicrobial-activity-of-novel-heterocyclic-compounds.pdf]

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. [URL: https://www.researchgate.

- 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/274372995_3-Dimensional_quantitative_structure-activity_relationship_and_molecular_docking_studies_of_tetrasubstituted_pyrazole_derivatives_as_inhibitors_of_cyclooxygenase-2]

- Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (2013). ResearchGate. [URL: https://www.researchgate.

- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [URL: https://www.researchgate.net/publication/284168018_Structure_ActivityProperty_Relationships_of_pyrazole_Derivatives_by_MPO_and_QSAR_Methods_for_Drug_Design]

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.net/publication/381504958_3-1H-pyrazole-1-yl1H-124-triazole-1-yl-N-propananilide_Derivatives_Design_Synthesis_and_Neuroprotectivity_Potential_Against_6-OHDA_Induced_Neurotoxicity_Model]

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10646194/]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 10. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Human verification [recaptcha.cloud]

- 18. researchgate.net [researchgate.net]

- 19. msjonline.org [msjonline.org]

- 20. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is a synthetic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1][2] While direct, in-depth mechanistic studies on this specific molecule are not extensively published, its structural motifs—a dimethyl-substituted pyrazole ring linked to an acrylic acid moiety—suggest a range of potential therapeutic applications, from anti-inflammatory to anticancer and antimalarial action.[3][4][5] This guide will synthesize the available information on related pyrazole-containing compounds to propose testable hypotheses for the mechanism of action of this compound and provide a framework for its further investigation.

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, granting it unique physicochemical properties that are conducive to forming stable complexes and interacting with various biological targets.[2][6] The incorporation of an acrylic acid side chain introduces a reactive Michael acceptor and a carboxylic acid group, which can participate in hydrogen bonding and other interactions with protein residues. This combination of a versatile pyrazole core and a functionally active side chain makes this compound a compelling candidate for drug discovery efforts.

Proposed Mechanisms of Action and Biological Targets

Based on the established activities of structurally similar pyrazole derivatives, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for experimental validation.

Anti-inflammatory Activity

An early study on beta-(4-pyrazol)acrylic acids, including a compound closely related to the topic of this guide, demonstrated anti-inflammatory properties in a carrageenin-induced edema test, although with lower potency than the reference drug phenylbutazone.[3] The underlying mechanism for this effect is likely multifactorial and may involve the inhibition of key inflammatory mediators.

Potential Targets and Pathways:

-

Cyclooxygenase (COX) Enzymes: Pyrazole-containing drugs like celecoxib are well-known selective COX-2 inhibitors. The structural features of this compound may allow it to bind to the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.

-

Pro-inflammatory Cytokine Inhibition: The compound could potentially suppress the production or signaling of inflammatory cytokines such as TNF-α and various interleukins (e.g., IL-6), which are common targets for anti-inflammatory agents.[7]

Experimental Workflow for Investigating Anti-inflammatory Action:

Caption: Workflow for elucidating anti-inflammatory mechanisms.

Anticancer Activity

A significant body of research points to the potent anticancer activities of pyrazole-containing compounds, which can induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.[4][5][8]

Potential Targets and Pathways:

-

Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of 4-(1-methyl-1H-pyrazol-4-yl) have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[9][10] Inhibition of CDK2 by this compound could lead to cell cycle arrest and apoptosis in cancer cells.[10]

-

mTORC1 Pathway Modulation and Autophagy Induction: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and modulate autophagy, a cellular degradation process that can be dysregulated in cancer.[11] The dimethyl-pyrazole moiety of the topic compound suggests a potential for similar activity.

-

Apoptosis Induction: Pyrazole acrylic acid-based amide derivatives have been observed to induce apoptosis in cancer cells, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[4][8]

Proposed Signaling Pathway for Anticancer Action:

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Novel Pyrazole Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals